molecular formula C14H9ClN2O B5301045 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole

Cat. No. B5301045
M. Wt: 256.68 g/mol
InChI Key: WBKIVXJDOFTLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole, also known as CPPO, is a heterocyclic organic compound that has attracted significant attention from researchers due to its unique properties. CPPO has been widely used in scientific research for its ability to act as a photosensitizer, which can be used in a variety of applications, including organic synthesis, photodynamic therapy, and fluorescence microscopy.

Mechanism of Action

3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole acts as a photosensitizer by absorbing light energy and transferring it to a substrate. This energy transfer can occur through a variety of mechanisms, including electron transfer and energy transfer. Once the energy is transferred to the substrate, it can be used to generate singlet oxygen, which can then be used to oxidize organic compounds.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells, making it an attractive option for use in photodynamic therapy. Additionally, 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole has been shown to have antimicrobial properties, making it a potential candidate for use in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and the yield is typically high. Additionally, 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole is stable and can be stored for extended periods of time without degradation. However, there are also limitations to the use of 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole in lab experiments. It is a potent photosensitizer, and care must be taken to avoid exposure to light during handling. Additionally, 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole can be toxic to cells, and care must be taken to use appropriate safety precautions when handling it.

Future Directions

There are a number of future directions for research involving 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole. One potential area of research is the development of new synthetic methods for 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole that are more efficient or environmentally friendly. Additionally, 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole could be used in the development of new photodynamic therapy agents for the treatment of cancer. Finally, 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole could be used in the development of new antimicrobial agents for the treatment of bacterial infections.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic organic compound that has attracted significant attention from researchers due to its unique properties. It has been widely used in scientific research for its ability to act as a photosensitizer, which can be used in a variety of applications, including organic synthesis, photodynamic therapy, and fluorescence microscopy. 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole has a number of advantages for use in lab experiments, but care must be taken to avoid exposure to light during handling and to use appropriate safety precautions. There are a number of future directions for research involving 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole, including the development of new synthetic methods and the use of 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole in the development of new photodynamic therapy and antimicrobial agents.

Scientific Research Applications

3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole has been widely used in scientific research due to its ability to act as a photosensitizer. It has been used in a variety of applications, including organic synthesis, photodynamic therapy, and fluorescence microscopy. 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole can be used to generate singlet oxygen, which can be used to oxidize organic compounds in a controlled manner. This makes it an attractive option for researchers looking to synthesize complex organic molecules.

properties

IUPAC Name

3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKIVXJDOFTLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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